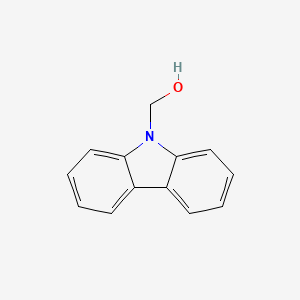

Carbazole-9-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108694. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

carbazol-9-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYFGXOJXXKGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178816 |

Source

|

| Record name | N-(Hydroxymethyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2409-36-1 |

Source

|

| Record name | 9H-Carbazole-9-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Hydroxymethyl)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002409361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazole-9-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Hydroxymethyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-carbazole-9-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(HYDROXYMETHYL)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA5LMV3IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Carbazole-9-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of carbazole-9-methanol from carbazole and formaldehyde. It details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols. Quantitative data from cited experiments are summarized for comparative analysis, and key processes are visualized through workflow and reaction pathway diagrams.

Introduction

This compound, a key intermediate in the synthesis of various biologically active compounds and functional materials, is primarily synthesized through the N-hydroxymethylation of carbazole. This reaction involves the addition of a hydroxymethyl group to the nitrogen atom of the carbazole ring, typically facilitated by a basic catalyst. The efficiency and yield of this synthesis are influenced by several factors, including the choice of base, solvent, and reaction temperature. This guide explores a well-established method for this synthesis and provides the necessary technical details for its replication and optimization.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from carbazole and formaldehyde proceeds via a base-catalyzed nucleophilic addition mechanism. The reaction is initiated by the deprotonation of the carbazole nitrogen by a mild base, such as potassium carbonate. This deprotonation generates a carbazolyl anion, a potent nucleophile. The lone pair of electrons on the nitrogen atom then attacks the electrophilic carbon of the formaldehyde molecule. A subsequent protonation of the resulting alkoxide ion, typically from the solvent or trace amounts of water, yields the final product, this compound.

Caption: Base-catalyzed nucleophilic addition of carbazole to formaldehyde.

Experimental Protocols

This section details a widely used experimental procedure for the synthesis of this compound.

Materials:

-

Carbazole

-

Formaldehyde (35% aqueous solution)

-

Potassium Carbonate (K₂CO₃)

-

Ethanol

-

Toluene

Procedure: [1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of carbazole (16.7 g, 0.1 mol) and potassium carbonate (10 g, 0.06 mol) in ethanol (60 mL) is prepared.

-

Initial Heating: The mixture is heated to reflux and maintained for 5 minutes with continuous stirring.

-

Addition of Formaldehyde: To the refluxing mixture, a 35% aqueous solution of formaldehyde (10 mL, 0.1 mol) is added.

-

Reaction Completion: Heating is continued for an additional 10 minutes to ensure all components dissolve and the reaction proceeds to completion.

-

Isolation of Product: The reaction mixture is then cooled to room temperature, allowing the product to precipitate. The solid product is collected by filtration.

-

Purification: The crude product is dried and then recrystallized from toluene to yield pure this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the experimental protocol described above.

| Parameter | Value | Reference |

| Reactants | ||

| Carbazole | 16.7 g (0.1 mol) | [1] |

| Formaldehyde (35% aq.) | 10 mL (0.1 mol) | [1] |

| Potassium Carbonate | 10 g (0.06 mol) | [1] |

| Solvent | ||

| Ethanol | 60 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Time | 15 minutes | [1] |

| Product | ||

| Yield | 10.8 g (91.4%) | [1] |

| Melting Point | 128-129 °C (from Toluene) | [1] |

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

Caption: Experimental workflow for this compound synthesis.

Potential Side Reactions and Stability

It is important to note that this compound is stable in alkaline alcoholic solutions. However, in acidic media, it can undergo a self-condensation reaction to form N,N´-biscarbazol-9-yl-methane.[1] Therefore, maintaining basic to neutral conditions during workup and storage is crucial to prevent the formation of this impurity.

Conclusion

The synthesis of this compound from carbazole and formaldehyde using potassium carbonate as a base in ethanol is a highly efficient and straightforward method, yielding the product in high purity and yield. This guide provides the essential technical details, including a reliable experimental protocol and an understanding of the underlying reaction mechanism, to aid researchers in the successful synthesis of this valuable chemical intermediate. Careful control of the reaction conditions, particularly the pH, is critical to prevent the formation of byproducts and ensure the stability of the final product.

References

A Comprehensive Technical Guide to Carbazole-9-methanol: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole-9-methanol, a derivative of the heterocyclic compound carbazole, serves as a valuable building block in organic synthesis and holds potential in the realm of medicinal chemistry. Its unique structural and fluorescent properties make it a compound of interest for various applications, including the development of novel therapeutic agents and analytical probes.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different environments and for its application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO | [1] |

| Molecular Weight | 197.24 g/mol | [1] |

| Melting Point | 127-129 °C | [1][2] |

| Boiling Point | Data not readily available | |

| pKa | Data not readily available | |

| Solubility | Stable in alkaline alcoholic solutions. In acidic media, it converts to N,N´-biscarbazol-9-yl-methane.[1][2] The parent compound, carbazole, is soluble in acetone, slightly soluble in benzene, ether, and ethanol, and insoluble in water. | |

| Appearance | White crystalline solid | [3] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported, yielding the product in high purity.[1][2]

Materials:

-

Carbazole

-

Ethanol

-

Potassium carbonate

-

35% aqueous solution of methanal (formaldehyde)

-

Toluene

Procedure:

-

A mixture of carbazole (16.7 g, 0.1 mol) and potassium carbonate (10 g, 60 mmol) in ethanol (60 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1][2]

-

The mixture is heated to boiling and refluxed for 5 minutes with continuous stirring.[1][2]

-

Methanal (10 mL of a 35% aqueous solution, 0.1 mol) is then added to the reaction mixture.[1][2]

-

Heating is continued until all components have dissolved, and the reaction is allowed to proceed for an additional 10 minutes.[1][2]

-

The reaction mixture is then cooled to room temperature, which will cause the product to precipitate.[1][2]

-

The separated solid product is collected by filtration and dried.[1][2]

-

For further purification, the crude product is recrystallized from toluene.[1][2]

Analytical Characterization

The purity and structure of the synthesized this compound can be confirmed using standard analytical techniques.

1. Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A 9:1 mixture of chloroform and ethanol.[1][2]

-

Result: An Rf value of 0.57 is expected for this compound under these conditions.[1][2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz): Expected chemical shifts (δ) in ppm are: 8.14 (d, 1H, H-4), 7.67 (d, 1H, H-1), 7.45 (t, 1H, H-3), 7.22 (t, 1H, H-2), 5.77 (d, 2H, CH₂), 1.91 (t, 1H, OH).[1][2]

-

¹³C NMR (75 MHz): Expected chemical shifts (δ) in ppm are: 139.78 (C-8a, C-9a), 125.72 (C-2, C-7), 122.62 (C-4a, C-4b), 120.24 (C-4, C-5), 119.41 (C-3, C-6), 109.93 (C-1, C-8), 65.33 (CH₂).[1][2]

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Carbazole-9-methanol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Carbazole-9-methanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. This document presents detailed spectral data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual representation of the molecular structure with atom numbering for clear spectral assignment.

Molecular Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered to facilitate the assignment of NMR signals. This numbering convention is used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-4, H-5 | 8.14 | d | 7.8 | 2H |

| H-1, H-8 | 7.67 | d | 8.4 | 2H |

| H-3, H-6 | 7.45 | t | 2H | |

| H-2, H-7 | 7.22 | t | 2H | |

| -CH₂- | 5.77 | d | 2H | |

| -OH | 1.91 | t | 1H |

Table 1: ¹H NMR spectral data of this compound in DMSO-d₆.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in DMSO-d₆. The chemical shifts (δ) are reported in ppm.

| Signal Assignment | Chemical Shift (δ) ppm |

| C-8a, C-9a | 139.78 |

| C-2, C-7 | 125.72 |

| C-4a, C-4b | 122.62 |

| C-4, C-5 | 120.24 |

| C-3, C-6 | 119.41 |

| C-1, C-8 | 109.93 |

| -CH₂- | 65.33 |

Table 2: ¹³C NMR spectral data of this compound in DMSO-d₆.[1][2][3]

Experimental Protocols

The NMR spectra were obtained using a Bruker AVANCE NMR spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1][2] Other experiments have also utilized a Bruker 400MHz AV NMR spectrometer.[4] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3][4] Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Sample Preparation Workflow

The following diagram illustrates the general workflow for preparing a sample for NMR analysis.

Caption: General workflow for NMR sample preparation.

Data Interpretation and Logical Relationships

The assignment of the proton and carbon signals is based on their chemical shifts, multiplicities, and coupling constants, which are consistent with the known effects of substituent groups on the carbazole ring system. The workflow for spectral interpretation is outlined below.

References

Unveiling the Photophysical Profile of Carbazole-9-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated UV-Vis absorption and fluorescence emission properties of Carbazole-9-methanol. While specific experimental data for this particular derivative is not extensively available in peer-reviewed literature, this document leverages the well-established photophysical characteristics of the parent carbazole moiety and general spectroscopic principles to project its spectral behavior. Detailed experimental protocols for the characterization of this compound are provided to guide researchers in obtaining empirical data.

Carbazole and its derivatives are a prominent class of heterocyclic aromatic compounds, renowned for their robust thermal and photochemical stability, excellent charge-transporting capabilities, and significant luminescence. These characteristics make them invaluable in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and fluorescent probes for biological applications. The introduction of a methanol group at the 9-position of the carbazole nucleus is expected to modulate its electronic and photophysical properties, influencing its absorption and emission characteristics.

Predicted Photophysical Data

The following table summarizes the predicted photophysical parameters for this compound in a common solvent such as ethanol. These values are extrapolated from the known data of carbazole and consider the minor electronic influence of the N-CH2OH substituent.

| Parameter | Predicted Value | Notes |

| UV-Vis Absorption | ||

| λmax,1 (nm) | ~293 | Attributed to the π-π* transition of the carbazole core. |

| λmax,2 (nm) | ~325 | A weaker absorption band, also characteristic of the carbazole π-system. |

| Molar Absorptivity (ε) at λmax,1 (M⁻¹cm⁻¹) | 15,000 - 20,000 | Expected to be in a similar range to unsubstituted carbazole. |

| Fluorescence Emission | ||

| λem (nm) | ~350 - 365 | A slight red-shift compared to carbazole is possible due to the substituent. |

| Stokes Shift (nm) | ~25 - 40 | The difference between the lowest energy absorption maximum and the emission maximum. |

| Fluorescence Quantum Yield (Φf) | 0.3 - 0.5 | Carbazole has a quantum yield of around 0.42 in ethanol. The methanol group is not expected to be a significant quenching moiety. |

Experimental Protocols

To empirically determine the photophysical properties of this compound, the following experimental protocols are recommended.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol or cyclohexane). From the stock solution, prepare a series of dilutions in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in a matched quartz cuvette (1 cm path length).

-

Data Acquisition: Record the absorption spectra of the prepared solutions over a wavelength range of 200-450 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Emission Spectroscopy

Objective: To determine the wavelength of maximum fluorescence emission (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation: Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Data Acquisition: Excite the sample at its lowest energy absorption maximum (λmax,2). Record the emission spectrum over a wavelength range from the excitation wavelength to 600 nm.

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, and η is the refractive index of the solvent.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for characterizing the photophysical properties of this compound.

Caption: Experimental workflow for photophysical characterization.

This guide provides a foundational understanding of the expected photophysical properties of this compound and a clear methodological framework for their empirical validation. The inherent versatility of the carbazole scaffold suggests that further functionalization could lead to the development of novel materials with tailored optoelectronic properties for a range of scientific and technological applications.

An In-depth Technical Guide to the Solubility of Carbazole-9-methanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Carbazole-9-methanol (also known as N-(Hydroxymethyl)carbazole), a crucial parameter for its application in research, drug development, and materials science. Understanding the solubility of this compound is fundamental for designing synthetic routes, purification strategies, and formulation development. This document outlines the available solubility information, presents a detailed experimental protocol for its determination, and provides a visual representation of the experimental workflow.

Introduction to this compound and its Solubility

This compound is a derivative of carbazole, a nitrogen-containing heterocyclic compound with significant interest due to its photophysical and electronic properties. The introduction of a hydroxymethyl group at the 9-position modifies the molecule's polarity and hydrogen bonding capabilities, thereby influencing its solubility profile. Accurate solubility data is essential for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization reactions.

-

Purification: Developing effective recrystallization and chromatographic purification methods.

-

Formulation: Preparing solutions of known concentrations for biological assays and material fabrication.

-

Process Development: Scaling up synthetic procedures and ensuring consistent product quality.

Qualitative Solubility of this compound

Based on documented synthesis and purification methods, the following qualitative solubility information has been established. This compound has been successfully recrystallized from toluene and ethanol, indicating that it is soluble in these solvents, particularly at elevated temperatures.[1][2]

Table 1: Qualitative Solubility of this compound

| Solvent | Solvent Class | Solubility | Temperature Dependence |

| Toluene | Aromatic Hydrocarbon | Soluble | Solubility increases with temperature |

| Ethanol | Alcohol | Soluble | Solubility increases with temperature |

Note: This table is based on recrystallization data and indicates sufficient solubility for this purification technique. Further quantitative analysis is required to determine the exact solubility limits.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the quantitative determination of this compound solubility in a given organic solvent. This protocol is based on the widely used isothermal shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

3.2. Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved microparticles.

-

Transfer the filtered supernatant to a pre-weighed vial to determine the mass of the solution.

-

Alternatively, for UV-Vis analysis, accurately dilute a known volume of the filtered supernatant with the same solvent in a volumetric flask to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis by UV-Vis Spectrophotometry:

-

Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan the UV-Vis spectrum (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Sample Analysis: Measure the absorbance of the diluted sample solution at λmax.

-

Calculation of Solubility: Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Thermal Stability and Decomposition of Carbazole-9-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbazole-9-methanol and its Thermal Properties

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their high thermal stability, which makes them valuable in materials science and pharmaceuticals.[1] this compound, a derivative featuring a hydroxymethyl group at the 9-position of the carbazole ring, is utilized in chemical synthesis and research. Understanding its thermal stability is crucial for determining its suitability in applications where it may be subjected to elevated temperatures, such as in drug formulation processes or as a component in organic electronic devices.

While a definitive decomposition temperature for this compound is not documented, its melting point has been reported.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 197.23 g/mol | --INVALID-LINK-- |

| Melting Point | 128-129 °C | [2][3] |

| Decomposition Temperature | No information available | --INVALID-LINK-- |

The high melting point suggests strong intermolecular forces and a stable crystal lattice. Generally, carbazole-based compounds exhibit excellent thermal stability, with some derivatives being stable at temperatures well above 300°C.[4]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary experimental techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of alumina or platinum.

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 600-800 °C).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of the major weight loss step is typically reported as the decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and enthalpy of transitions.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 3-5 mg) is weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical program involves heating from room temperature to above its melting point at a rate of 10 °C/min, cooling, and then reheating at the same rate.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point (Tm) is determined from the peak of the endothermic event during the second heating scan.

Thermal Decomposition Pathway

While the specific decomposition products of this compound have not been detailed in the literature, a plausible decomposition pathway can be proposed based on the known thermal degradation of carbazole and related N-substituted compounds.[4] The initial and most likely step is the cleavage of the N-CH₂OH bond, as it is expected to be the weakest bond.

The thermal degradation of carbazole itself at elevated temperatures involves both decomposition and condensation reactions, leading to the cracking of C-N and C-C bonds and the formation of polycarbazole.[4] Primary reaction products from the degradation of the carbazole moiety include aromatic hydrocarbons and various nitrogen-containing compounds.[4]

Conclusion

This compound is expected to exhibit good thermal stability, a characteristic feature of the carbazole family of compounds. While its melting point is established at 128-129 °C, its decomposition temperature has not been reported. Standard thermal analysis techniques, namely TGA and DSC, can be employed to determine these crucial parameters. The proposed decomposition pathway suggests an initial cleavage at the N-CH₂OH bond, followed by further degradation of the carbazole radical into smaller aromatic and nitrogen-containing fragments, as well as potential polymerization. For applications in drug development and materials science, it is imperative for researchers to experimentally determine the precise thermal properties of this compound under their specific processing conditions.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Carbazole-9-methanol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Carbazole-9-methanol and its derivatives. Carbazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes a relevant biological signaling pathway.

Crystal Structure of this compound Derivatives

While a complete, publicly available single-crystal X-ray structure of the parent compound, this compound, has not been identified in this review, detailed crystallographic data for several of its derivatives have been reported. This section presents a comparative summary of the crystal structures of two such derivatives: (4,9-Dimethyl-9H-carbazol-3-yl)methanol and 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole.

Crystallographic Data Summary

The following tables provide a structured overview of the crystallographic data for the two derivatives, facilitating a clear comparison of their solid-state properties.

Table 1: Crystallographic Data for (4,9-Dimethyl-9H-carbazol-3-yl)methanol [3]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.4728 (4) |

| b (Å) | 5.4554 (3) |

| c (Å) | 15.0906 (4) |

| α (°) | 90 |

| β (°) | 95.453 (4) |

| γ (°) | 90 |

| Volume (ų) | 1186.08 (8) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| R-factor | 0.079 |

Table 2: Crystallographic Data for 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole [4]

| Parameter | Value |

| Chemical Formula | C₃₂H₃₂N₂ |

| Molecular Weight | 444.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6184 (4) |

| b (Å) | 11.0946 (7) |

| c (Å) | 19.4673 (13) |

| α (°) | 90 |

| β (°) | 95.982 (1) |

| γ (°) | 90 |

| Volume (ų) | 1206.86 (14) |

| Z | 2 |

| Temperature (K) | 292 |

| Radiation | Mo Kα |

| R-factor | 0.061 |

Experimental Protocols

The determination of the crystal structures summarized above relies on a series of well-defined experimental procedures. This section outlines the key methodologies for the synthesis and crystallographic analysis of this compound and its derivatives.

Synthesis

Synthesis of this compound:

A common method for the synthesis of this compound involves the reaction of carbazole with formaldehyde.[5] A mixture of carbazole and potassium carbonate in ethanol is heated to reflux.[5] An aqueous solution of formaldehyde is then added, and the reaction mixture is heated further.[5] Upon cooling, the product precipitates and can be collected by filtration and recrystallized from a suitable solvent like toluene.[5]

Synthesis of (4,9-Dimethyl-9H-carbazol-3-yl)methanol:

This derivative is synthesized from ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate.[3] The carboxylate is reduced using lithium aluminium hydride in anhydrous tetrahydrofuran at room temperature, followed by refluxing for several hours under a nitrogen atmosphere.[3] After quenching the excess reducing agent, the product is extracted with ethyl acetate.[3]

Synthesis of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole:

This synthesis involves the oxidative coupling of 9-butyl-9H-carbazole.[4] Iron(III) chloride in chloroform is used as the oxidizing agent. 9-butyl-9H-carbazole, dissolved in chloroform, is added dropwise to the iron(III) chloride solution and stirred at ambient temperature.[4] The crude product is obtained after workup with a sodium hydroxide solution and extraction with chloroform.[4]

Single-Crystal X-ray Crystallography

The definitive determination of the three-dimensional atomic arrangement in a crystalline solid is achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Protocol Details:

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For example, single crystals of 9-butyl-3-(9-butyl-9H-carbazole-3-yl)-9H-carbazole were obtained by the slow evaporation of an ethanol solution.[4]

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other structural parameters.

Biological Activity and Signaling Pathway

Certain carbazole derivatives have been shown to exhibit significant antitumor activity. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been reported to induce apoptosis and senescence in human melanoma cells through the reactivation of the p53 signaling pathway.[6][7]

The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38-MAPK) pathways, which in turn phosphorylate and activate p53.[7] Activated p53 then transcriptionally upregulates its target genes, leading to cell cycle arrest, apoptosis, and senescence.[7][8]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives, detailed experimental protocols for their synthesis and structural analysis, and a visualization of a key signaling pathway implicated in their anticancer activity. The presented data underscores the importance of crystallographic studies in understanding the structure-function relationships of this important class of compounds. Further research to obtain the crystal structure of the parent this compound is warranted to complete the structural landscape of this family. The insights gained from these studies are invaluable for the continued development of novel carbazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbazol-9-yl-methanol - High purity | EN [georganics.sk]

- 3. (4,9-Dimethyl-9H-carbazol-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p53 mediated senescence impairs the apoptotic response to chemotherapy and clinical outcome in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

N-(Hydroxymethyl)carbazole: A Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

First Synthesis

While the seminal publication detailing the initial synthesis of N-(hydroxymethyl)carbazole could not be definitively identified through a comprehensive search of available literature, a widely recognized and effective method involves the reaction of carbazole with formaldehyde in an alkaline medium. This straightforward approach provides good yields of the desired product.

Experimental Protocol: Synthesis of N-(Hydroxymethyl)carbazole

This section details a common and reliable method for the synthesis of N-(hydroxymethyl)carbazole.

Reaction Scheme:

Materials and Reagents:

-

Carbazole

-

Ethanol

-

Potassium Carbonate (K₂CO₃)

-

Formaldehyde (35% aqueous solution)

-

Toluene

Procedure:

-

To a mixture of 16.7 g (0.1 mol) of carbazole in 60 mL of ethanol, add 10 g (0.06 mol) of potassium carbonate.

-

Heat the mixture to reflux with magnetic stirring for 5 minutes.

-

Add 10 mL of a 35% aqueous solution of formaldehyde (0.1 mol) to the refluxing mixture.

-

Continue heating until all components are dissolved.

-

After an additional 10 minutes of reflux, cool the reaction mixture.

-

The product will precipitate out of the solution. Filter the separated product.

-

Dry the crude product and recrystallize from toluene to obtain pure N-(hydroxymethyl)carbazole.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N-(hydroxymethyl)carbazole.

| Parameter | Value | Reference |

| Yield | 91.4% | [2] |

| Melting Point | 128-129 °C (from Toluene) | [2] |

| Molecular Formula | C₁₃H₁₁NO | [3] |

| Molecular Weight | 197.23 g/mol | [3] |

Mandatory Visualizations

Experimental Workflow for the Synthesis of N-(Hydroxymethyl)carbazole

References

Methodological & Application

Application Note: Fluorescent Labeling of Primary Amines with a Novel Carbazole-Based Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered considerable interest in the fields of materials science and biotechnology. Their rigid, planar structure and extended π-conjugated system impart desirable photophysical properties, including high quantum yields, excellent thermal and photochemical stability, and strong fluorescence, typically in the blue region of the spectrum.[1][2] These characteristics make carbazole-based fluorophores valuable tools for the fluorescent labeling of biomolecules, enabling sensitive detection in various applications such as fluorescence microscopy, immunoassays, and proteomics.

This document provides a detailed protocol for the fluorescent labeling of primary amines (e.g., in proteins and other biomolecules) using a carbazole-based probe. It addresses the chemical challenges of using Carbazole-9-methanol directly and proposes a robust method for its conversion into an amine-reactive derivative for efficient bioconjugation.

Principle of the Method

Directly labeling primary amines with this compound is chemically unfeasible under standard bioconjugation conditions due to the low reactivity of the hydroxyl group. Alcohols do not readily react with amines to form a stable linkage.[3] To overcome this, the hydroxyl group of this compound must first be chemically activated.

This protocol describes a two-step activation strategy:

-

Introduction of a Carboxylic Acid Linker: this compound is reacted with succinic anhydride to introduce a carboxylic acid functional group via an ester linkage. This creates an intermediate, Carbazole-9-methyl-succinate.

-

Formation of an Amine-Reactive NHS Ester: The terminal carboxylic acid of the intermediate is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., EDC) to form the highly amine-reactive Carbazole-9-methyl-succinimidyl-ester (Carbazole-NHS Ester).

This Carbazole-NHS Ester readily reacts with primary amines on target biomolecules in a slightly alkaline environment (pH 8.3-8.5) to form a stable and covalent amide bond, effectively tagging the molecule with the carbazole fluorophore.[4][5][6]

Photophysical and Labeling Data

The following tables summarize the key photophysical properties of the carbazole fluorophore and the expected quantitative outcomes of a typical protein labeling experiment.

Table 1: Photophysical Properties of the Carbazole Fluorophore

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~323 nm | [7][8] |

| Emission Maximum (λem) | ~351 nm | [7][8] |

| Stokes Shift | ~28 nm | Calculated |

| Recommended Excitation Laser | 355 nm | [7][8] |

| Recommended Emission Filter | 379/28 nm bandpass | [7] |

| Solvent | Ethanol | [8] |

Table 2: Representative Data for Labeling of IgG with Carbazole-NHS Ester

| Parameter | Value | Description |

| Protein Concentration | 2.5 mg/mL | Initial concentration of the IgG antibody for labeling. |

| Dye:Protein Molar Ratio | 12:1 | Molar excess of Carbazole-NHS Ester used in the reaction. |

| A280 (Corrected) | 0.850 | Absorbance of the conjugate at 280 nm, corrected for dye absorbance. |

| A323 (Dye) | 0.215 | Absorbance of the conjugate at the dye's λmax. |

| Degree of Labeling (DOL) | 3.5 | Moles of dye per mole of protein, calculated post-purification. |

| Labeling Efficiency | ~30% | Percentage of the initial dye that is covalently attached to the protein. |

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the overall experimental workflow and the chemical reaction for labeling.

References

- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. benchchem.com [benchchem.com]

- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 7. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]

- 8. Absorption [Carbazole] | AAT Bioquest [aatbio.com]

Application Notes and Protocols: Carbazole-9-methanol as a Precursor for a Fluorescent Probe in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds known for their robust chemical stability and high fluorescence quantum yields.[1][2] These properties make them excellent candidates for the development of fluorescent chemosensors for various analytes, including metal ions. The detection of metal ions is crucial in numerous fields, from environmental monitoring to medical diagnostics and pharmaceutical development, as an excess of certain metal ions can be toxic to living organisms.[2] Fluorescent sensors offer high sensitivity, selectivity, and the ability for real-time measurements.[3]

This document provides detailed application notes and protocols for the use of Carbazole-9-methanol as a precursor to synthesize a fluorescent probe for the detection of metal ions, specifically focusing on a Schiff base derivative for the detection of Fe³⁺ and Cu²⁺. The sensing mechanism typically involves a change in fluorescence intensity ("turn-on" or "turn-off") upon binding of the metal ion to the probe.[2] This can be due to processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).[3]

Synthesis of a Carbazole-Based Fluorescent Probe

This compound is a versatile starting material that can be readily oxidized to the corresponding aldehyde, 9-formylcarbazole. This aldehyde can then be reacted with a suitable amine to form a Schiff base, which can act as a metal ion chelator.

Protocol for Synthesis of 9-Formylcarbazole from this compound

-

Oxidation of this compound: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature.

-

Stir the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 9-formylcarbazole.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Synthesis of the Schiff Base Fluorescent Probe

The following is a representative protocol for the synthesis of a carbazole-based Schiff base probe from 9-formylcarbazole.

-

Condensation Reaction: Dissolve 9-formylcarbazole (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Add a solution of 2-amino-4-nitrophenol (1.0 mmol) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Schiff base fluorescent probe.

-

Characterize the structure of the synthesized probe using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Metal Ion Detection

The following protocols are for the use of the synthesized carbazole-based Schiff base probe for the detection of Fe³⁺ and Cu²⁺ ions in solution.

Preparation of Stock Solutions

-

Probe Stock Solution: Prepare a stock solution of the synthesized carbazole-based Schiff base probe (e.g., 1 x 10⁻³ M) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Metal Ion Stock Solutions: Prepare stock solutions of various metal ions of interest (e.g., FeCl₃, CuCl₂, NaCl, KCl, MgCl₂, etc.) at a concentration of 1 x 10⁻² M in deionized water.

Fluorescence Titration Protocol

-

Working Solution Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in a buffered solution (e.g., 10 µM in a Tris-HCl buffer, pH 7.4, with a small percentage of DMSO to ensure solubility).

-

Initial Measurement: Record the fluorescence emission spectrum of the probe's working solution.

-

Titration: Add incremental amounts of the metal ion stock solution to the probe's working solution.

-

Incubation and Measurement: After each addition of the metal ion solution, allow the solution to incubate for a short period to ensure complex formation, and then record the fluorescence emission spectrum.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

Determination of Binding Stoichiometry and Association Constant

The binding stoichiometry of the probe-metal ion complex can be determined using Job's plot method. The association constant (Kₐ) can be calculated using the Benesi-Hildebrand equation from the fluorescence titration data.

Data Presentation

The following tables summarize the performance of a representative carbazole-based Schiff base fluorescent probe for the detection of Fe³⁺ and Cu²⁺ ions.[4]

Table 1: Photophysical Properties of the Carbazole-Based Schiff Base Probe

| Property | Value |

| Excitation Wavelength (λex) | ~380 nm |

| Emission Wavelength (λem) | ~530 nm |

| Solvent System | DMSO/H₂O |

Table 2: Performance Data for Metal Ion Detection

| Metal Ion | Detection Limit | Binding Stoichiometry (Probe:Metal) | Association Constant (Kₐ) | Fluorescence Response |

| Fe³⁺ | 4.23 x 10⁻⁶ M[4] | 2:1[4] | 1.50 x 10⁴ M⁻¹[1] | Enhancement ("Turn-on")[4] |

| Cu²⁺ | 5.67 x 10⁻⁶ M[4] | 1:1[4] | 3.44 x 10³ M⁻¹[1] | Enhancement ("Turn-on")[4] |

Signaling Pathway

The fluorescence enhancement observed upon the addition of Fe³⁺ or Cu²⁺ to the carbazole-based Schiff base probe can be attributed to the inhibition of C=N isomerization and the obstruction of the excited-state intramolecular proton transfer (ESIPT) process upon complexation with the metal ion.[4] This chelation-enhanced fluorescence (CHEF) effect leads to a "turn-on" response.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of highly sensitive and selective fluorescent probes for metal ion detection. Through a straightforward synthetic route involving oxidation and Schiff base condensation, a probe capable of detecting biologically and environmentally important metal ions such as Fe³⁺ and Cu²⁺ can be readily prepared. The detailed protocols provided herein offer a comprehensive guide for researchers in the fields of analytical chemistry, materials science, and drug development to utilize carbazole-based fluorescent probes for their specific applications.

References

Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Using Carbazole-9-Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbazole-9-methanol derivatives and their application in the fabrication of Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are a significant class of materials in organic electronics due to their excellent charge transport properties, high thermal stability, and tunable electronic characteristics.[1][2]

This compound, as a fundamental building block, offers a versatile platform for the synthesis of more complex functional molecules for OLEDs, including host materials, emitting materials, and hole-transporting layers (HTLs).[2] The hydroxyl group serves as a reactive site for further molecular engineering to fine-tune the optoelectronic properties of the final material.

Synthesis of this compound

This protocol describes the synthesis of carbazol-9-yl-methanol, a key precursor for various carbazole-based materials for OLEDs.

Materials:

-

Carbazole

-

Potassium carbonate

-

Formaldehyde (35% aqueous solution)

-

Ethanol

-

Toluene

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer with heating

-

Filtration apparatus

Protocol:

-

In a round-bottom flask, prepare a mixture of carbazole (0.1 mol, 16.7 g) and potassium carbonate (60 mmol, 10 g) in ethanol (60 mL).

-

Heat the mixture to reflux for 5 minutes with magnetic stirring.

-

Add formaldehyde solution (0.1 mol, 10 mL of 35% aqueous solution) to the refluxing mixture.

-

Continue heating until all components are dissolved, typically for another 10 minutes.

-

Cool the reaction mixture. A precipitate of carbazol-9-yl-methanol will form.

-

Filter the separated product and dry it.

-

Recrystallize the crude product from toluene to obtain pure carbazol-9-yl-methanol.[3]

Role of Carbazole Derivatives in OLEDs

Carbazole derivatives are versatile materials in OLEDs, primarily serving in the following roles:

-

Host Materials: Due to their high triplet energy, carbazole derivatives are excellent host materials for phosphorescent emitters, preventing back energy transfer and enhancing device efficiency.

-

Hole Transport Materials (HTMs): The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport from the anode to the emissive layer.[4]

-

Emitting Materials: Through chemical modification, the emission color of carbazole derivatives can be tuned across the visible spectrum, making them suitable as emitters, particularly for blue light.[5][6]

The following diagram illustrates the role of a this compound derivative as a host material in a phosphorescent OLED (PhOLED).

References

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]

- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity HPLC Analysis of Fatty Acids Using Carbazole-9-methanol as a Fluorescent Derivatization Agent

Introduction

Fatty acids are crucial in numerous biological processes and are key components of lipids. Their analysis is vital in biomedical research, drug development, and clinical diagnostics. However, the lack of a strong chromophore or fluorophore in most fatty acid structures presents a challenge for their sensitive detection by High-Performance Liquid Chromatography (HPLC). To overcome this limitation, pre-column derivatization with a fluorescent labeling agent is a widely used strategy to enhance detection sensitivity. This application note details a robust method for the analysis of fatty acids using carbazole-9-methanol as a derivatizing agent, enabling highly sensitive fluorescence detection. While this protocol is based on the principles of derivatization using carbazole-based reagents, specific conditions may need to be optimized for this compound. A closely related reagent, 9-(2-hydroxyethyl)-carbazole (HEC), has been successfully used for the derivatization of short and long-chain fatty acids, providing a strong basis for this method.[1]

The derivatization reaction involves the esterification of the carboxylic acid group of the fatty acid with the hydroxyl group of this compound. This reaction is typically facilitated by a coupling agent and a catalyst. The resulting carbazole-tagged fatty acid esters are highly fluorescent, allowing for their detection at very low concentrations.

Experimental Protocols

1. Materials and Reagents

-

Fatty Acid Standards: Individual fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid) of high purity.

-

Derivatization Agent: this compound.

-

Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), and other organic solvents as needed for sample preparation.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if required.

2. Standard Solution Preparation

Prepare individual stock solutions of each fatty acid standard in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A working standard mixture can be prepared by diluting the stock solutions to the desired concentration range.

3. Sample Preparation (General Guideline)

For biological samples such as plasma or tissue, a lipid extraction step is necessary. A common procedure is as follows:

-

Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).

-

Centrifuge to separate the layers.

-

Collect the lower organic layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the reaction solvent (acetonitrile).

-

For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances.

4. Derivatization Protocol

The following protocol is adapted from the use of 9-(2-hydroxyethyl)-carbazole and should be optimized for this compound.[1]

-

To 100 µL of the fatty acid standard mixture or the prepared sample extract in a reaction vial, add the following reagents.

-

Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.

-

Add 50 µL of a 20 mg/mL solution of EDC in acetonitrile.

-

Add 20 µL of a 10 mg/mL solution of DMAP in acetonitrile.

-

Seal the vial and vortex briefly to mix.

-

Incubate the reaction mixture at 60°C for 30 minutes.

-

After incubation, cool the vial to room temperature.

-

The derivatized sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.

5. HPLC-Fluorescence Detection Conditions

The following HPLC conditions are a starting point and may require optimization:

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 70% B

-

5-30 min: 70% to 100% B (linear gradient)

-

30-35 min: 100% B (isocratic)

-

35-40 min: 100% to 70% B (linear gradient)

-

40-45 min: 70% B (isocratic)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Fluorescence Detector Wavelengths:

-

Excitation (λex): 335 nm

-

Emission (λem): 365 nm

-

Data Presentation

The following table summarizes the expected performance characteristics based on the analysis of fatty acids derivatized with a similar carbazole-based reagent, 9-(2-hydroxyethyl)-carbazole.[1]

| Parameter | Typical Value |

| Limit of Detection (LOD) | 45–68 fmol for C14–C20 fatty acids |

| Relative Standard Deviation (RSD) | < 4% (for n=6 injections) |

| Linearity (Correlation Coefficient) | > 0.999 |

| Analysis Time | Approximately 38 minutes for a mixture of C1-C20 fatty acids |

Visualizations

Derivatization Reaction Pathway

Caption: Derivatization reaction of a fatty acid with this compound.

Experimental Workflow

Caption: Experimental workflow for fatty acid analysis using derivatization.

The use of this compound as a pre-column derivatization agent offers a highly sensitive and reliable method for the HPLC analysis of fatty acids. The protocol outlined in this application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this technique. The formation of highly fluorescent fatty acid esters allows for detection at femtomole levels, making this method suitable for applications where sample volume is limited or analyte concentrations are low. The provided experimental workflow and reaction pathway diagrams offer a clear visual guide to the methodology. Further optimization of the derivatization and HPLC conditions for specific fatty acids and sample matrices is recommended to achieve the best analytical performance.

References

Application Notes and Protocols: Synthesis of Carbazole-9-methanol Derived Hole Transporting Materials for Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of hole transporting materials (HTMs) derived from carbazole-9-methanol and their application in perovskite solar cells (PSCs). Carbazole-based derivatives are a promising class of HTMs due to their excellent thermal and chemical stability, high hole mobility, and facile synthesis.[1] These materials play a crucial role in enhancing the power conversion efficiency (PCE) and long-term stability of PSCs.[2][3]

Overview of Carbazole-Based Hole Transporting Materials

Carbazole derivatives have been extensively investigated as alternatives to the commonly used, but expensive, spiro-OMeTAD.[4][5] Their tunable electronic properties, achieved through chemical modifications at various positions on the carbazole core, allow for the optimization of energy level alignment with the perovskite absorber layer, facilitating efficient hole extraction and transport.[5][6] The introduction of different functional groups can also improve solubility and film morphology, which are critical for device performance.[1]

Performance of Carbazole-Based Hole Transporting Materials

A variety of carbazole-based HTMs have been synthesized and incorporated into perovskite solar cells, demonstrating impressive performance metrics. The table below summarizes the key photovoltaic parameters of devices employing different carbazole derivatives, showcasing their potential to achieve high efficiencies.

| Hole Transporting Material | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |

| V1209 | - | - | - | ~18 | [2][3] |

| V1221 | - | - | - | ~18 | [2][3] |

| V1225 | - | - | - | ~18 | [2][3] |

| V1205 | - | - | - | 16.9 | [7] |

| HTM with tBu groups (9 & 13) | - | - | - | 17.57 | [4][8] |

| SGT-405 | - | - | - | 14.79 | [9] |

| X51 | - | - | - | 9.8 | [5] |

| CZ1 | 0.79 | 7.85 | 40 | 2.55 | [10] |

| CZ2 | 0.4 | 8.15 | 49 | 1.71 | [10] |

| Spiro-OMeTAD (Reference) | 0.84 | 12.27 | 45 | 4.76 | [10] |

Experimental Protocols

This section outlines a general protocol for the synthesis of a carbazole-based HTM starting from this compound, followed by its incorporation into a perovskite solar cell.

Synthesis of a Carbazole-Based HTM

The synthesis of carbazole-based HTMs often involves a multi-step process. A common strategy is the functionalization of the carbazole core, which can be achieved through various organic reactions.[4] The following is a representative synthetic route.

Caption: General workflow for the synthesis, purification, and characterization of carbazole-based HTMs and their application in perovskite solar cells.

Protocol:

-

Bromination of this compound:

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane or chloroform).

-

Slowly add N-bromosuccinimide (NBS) to the solution in the dark at room temperature.

-

Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude brominated intermediate.

-

-

Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig):

-

In an inert atmosphere (e.g., under nitrogen or argon), combine the brominated carbazole intermediate, a suitable boronic acid or amine derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a ligand (e.g., SPhos), and a base (e.g., K₂CO₃ or NaOtBu) in an appropriate solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture at a specific temperature for a set duration.

-

After completion, cool the mixture to room temperature and perform a work-up procedure, typically involving extraction and washing.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pure HTM.

-

-

Characterization:

-

Confirm the chemical structure of the synthesized HTM using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS).

-

Evaluate the thermal stability of the material using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]

-

Investigate the optical and electrochemical properties using UV-Vis absorption and photoluminescence spectroscopy, as well as cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels.

-

Perovskite Solar Cell Fabrication

The synthesized carbazole-based HTM is then incorporated into a perovskite solar cell. A typical device architecture is FTO/TiO₂/Perovskite/HTM/Au.[3]

Caption: Schematic of a perovskite solar cell architecture illustrating the role of the carbazole-based hole transporting material.

Protocol:

-

Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Deposition of Electron Transport Layer (ETL): Deposit a compact layer of TiO₂ onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and annealing at high temperature. A mesoporous TiO₂ layer can be subsequently deposited for improved performance.

-

Perovskite Layer Deposition: Spin-coat a perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃) onto the TiO₂ layer in a nitrogen-filled glovebox. Anneal the film to form the crystalline perovskite structure.

-

Hole Transport Layer (HTL) Deposition: Dissolve the synthesized carbazole-based HTM in a suitable solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).[8] Spin-coat the HTM solution onto the perovskite layer.

-

Metal Contact Deposition: Deposit a metal back contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask.

Device Characterization

The performance of the fabricated perovskite solar cells is evaluated under standard testing conditions.

-

Current Density-Voltage (J-V) Measurements: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measurements are performed to determine the quantum efficiency of the device at different wavelengths.

-

Stability Testing: The long-term stability of the unencapsulated devices is assessed by monitoring their performance over time under controlled environmental conditions (e.g., ambient air, controlled humidity, or elevated temperatures).

By following these protocols, researchers can effectively synthesize and evaluate novel carbazole-based hole transporting materials for the development of high-performance and stable perovskite solar cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Synthesis of Carbazole-9-methanol: An Application Note and Protocol for Yield Optimization

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Carbazole-9-methanol, a crucial building block in the development of novel organic materials and pharmaceutical agents. The primary synthesis route detailed herein is the N-hydroxymethylation of carbazole using formaldehyde in an alkaline medium, a method demonstrated to achieve high yields. Additionally, this note addresses key parameters for yield optimization by exploring variations in reaction conditions such as the choice of base, solvent, and heating method. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed methodology and strategies for maximizing product yield and purity.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their unique photophysical and electronic properties. This compound, in particular, serves as a key intermediate for introducing a functionalized methyl group at the 9-position of the carbazole ring system. This application note details a robust and high-yield synthesis protocol for this compound and discusses potential avenues for optimizing the reaction yield.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a reported procedure with a high yield of 91.4%.[1][2]

Materials and Equipment

-

Carbazole

-

Potassium carbonate (K₂CO₃)

-

Formaldehyde solution (35% aqueous)

-

Ethanol

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine carbazole (16.7 g, 0.1 mol) and ethanol (60 mL).

-

Addition of Base: Add potassium carbonate (10 g, 0.06 mol) to the mixture.

-

Initial Heating: Heat the mixture to reflux with stirring for 5 minutes.

-

Addition of Formaldehyde: Add formaldehyde solution (10 mL, 35% aqueous solution, 0.1 mol) to the refluxing mixture. Continue heating to ensure all components dissolve.

-

Reaction Time: Maintain the reaction at reflux for an additional 10 minutes.

-